molecular formula C9H17NO5 B6323490 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid CAS No. 92450-99-2

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid

Cat. No.: B6323490
CAS No.: 92450-99-2
M. Wt: 219.23 g/mol
InChI Key: UUIPMYYGFUMVPD-UHFFFAOYSA-N
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Description

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 2-(2-methoxyethoxy)ethanol with an appropriate amine to form the intermediate 2-(2-methoxyethoxy)ethylamine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-methoxyethoxy)ethoxy]acetic acid
  • 2-(2-methoxyethoxy)ethanol
  • 2-(2-methoxyethoxy)ethylamine

Uniqueness

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-14-6-7-15-5-4-10-8(11)2-3-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPMYYGFUMVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92450-99-2
Details Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92450-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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